molecular formula C9H12N2O3S B3265122 N-{4-[1-(hydroxyamino)ethylidene]cyclohexa-2,5-dien-1-ylidene}methanesulfonamide CAS No. 401909-82-8

N-{4-[1-(hydroxyamino)ethylidene]cyclohexa-2,5-dien-1-ylidene}methanesulfonamide

Cat. No.: B3265122
CAS No.: 401909-82-8
M. Wt: 228.27 g/mol
InChI Key: KMCJFKOUJJEHMP-JXMROGBWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{4-[1-(hydroxyamino)ethylidene]cyclohexa-2,5-dien-1-ylidene}methanesulfonamide: is a chemical compound with the molecular formula C₉H₁₂N₂O₃S and a molecular weight of 228.27 g/mol . This compound is characterized by its unique structure, which includes a hydroxyamino group and a methanesulfonamide group attached to a cyclohexadienylidene ring. It is primarily used in research and industrial applications due to its specific chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-{4-[1-(hydroxyamino)ethylidene]cyclohexa-2,5-dien-1-ylidene}methanesulfonamide typically involves the reaction of a suitable precursor with methanesulfonamide under controlled conditions. The reaction is carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product with high purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors. The product is then purified using industrial-scale purification techniques such as distillation or large-scale chromatography .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the methanesulfonamide group.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products:

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Amine derivatives.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

Chemistry: In chemistry, N-{4-[1-(hydroxyamino)ethylidene]cyclohexa-2,5-dien-1-ylidene}methanesulfonamide is used as a reagent in various organic synthesis reactions. It serves as a precursor for the synthesis of more complex molecules and is used in the study of reaction mechanisms .

Biology: In biological research, this compound is used to study the effects of hydroxyamino and methanesulfonamide groups on biological systems. It is also used in the development of new drugs and therapeutic agents .

Medicine: In medicine, the compound is investigated for its potential therapeutic properties. It is studied for its effects on various biological pathways and its potential use in the treatment of diseases .

Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. It is also used as an intermediate in the synthesis of other industrial chemicals .

Mechanism of Action

The mechanism of action of N-{4-[1-(hydroxyamino)ethylidene]cyclohexa-2,5-dien-1-ylidene}methanesulfonamide involves its interaction with specific molecular targets in biological systems. The hydroxyamino group can form hydrogen bonds with target molecules, while the methanesulfonamide group can participate in various chemical reactions. These interactions can modulate the activity of enzymes and other proteins, leading to changes in biological pathways .

Comparison with Similar Compounds

Uniqueness: N-{4-[1-(hydroxyamino)ethylidene]cyclohexa-2,5-dien-1-ylidene}methanesulfonamide is unique due to its combination of hydroxyamino and methanesulfonamide groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

N-[4-[(E)-N-hydroxy-C-methylcarbonimidoyl]phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3S/c1-7(10-12)8-3-5-9(6-4-8)11-15(2,13)14/h3-6,11-12H,1-2H3/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMCJFKOUJJEHMP-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NO)C1=CC=C(C=C1)NS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\O)/C1=CC=C(C=C1)NS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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